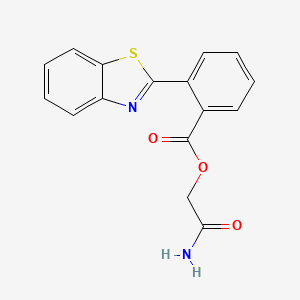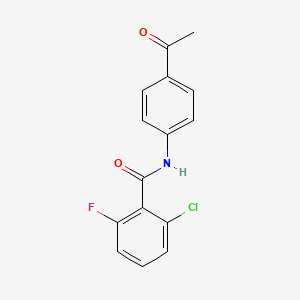
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. P2X7 receptor is an ATP-gated ion channel that is expressed in various cell types, including immune cells, neurons, and glial cells. The P2X7 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, A-438079 has been widely used as a tool compound to study the role of P2X7 receptor in these processes.
Mecanismo De Acción
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide acts as a competitive antagonist of the P2X7 receptor. The P2X7 receptor is a trimeric ion channel that is activated by the binding of ATP to its extracellular domain. Upon activation, the P2X7 receptor allows the influx of cations, such as Ca2+ and Na+, into the cell, leading to depolarization and the release of various signaling molecules. 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide binds to the ATP-binding site of the P2X7 receptor, preventing the binding of ATP and thus inhibiting the activation of the receptor.
Biochemical and physiological effects:
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has also been shown to reduce the activation of microglia, the immune cells of the central nervous system, in animal models of neuroinflammation. In addition, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been shown to reduce the release of glutamate, an excitatory neurotransmitter, from neurons, suggesting that P2X7 receptor may be involved in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has several advantages for lab experiments. First, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide is a potent and selective antagonist of the P2X7 receptor, which allows for precise manipulation of the receptor activity. Second, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been shown to have good pharmacokinetic properties, such as high oral bioavailability and low toxicity, which makes it suitable for in vivo experiments. However, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide also has some limitations. For example, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has a relatively short half-life in vivo, which requires frequent dosing to maintain its effect. In addition, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide may have off-target effects on other P2X receptors, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide and P2X7 receptor. First, more studies are needed to elucidate the role of P2X7 receptor in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. Second, more selective and potent antagonists of P2X7 receptor are needed to overcome the limitations of 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide. Third, more studies are needed to investigate the downstream signaling pathways of P2X7 receptor and their contribution to the biological effects of the receptor. Fourth, more studies are needed to investigate the role of P2X7 receptor in human diseases and the potential of P2X7 receptor as a therapeutic target.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide was first reported by researchers from Abbott Laboratories in 2003. The synthesis involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2,5-dimethylaniline in the presence of an organic base, followed by purification through column chromatography. The yield of the synthesis is around 60%, and the purity of the final product is greater than 99%.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been extensively used in scientific research to study the role of P2X7 receptor in various processes. For example, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, suggesting that P2X7 receptor may be a potential therapeutic target for inflammatory diseases. 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has also been shown to reduce neuropathic pain in animal models, indicating that P2X7 receptor may be a potential target for pain management. In addition, 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease, suggesting that P2X7 receptor may be a potential target for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-6-7-10(2)13(8-9)18-15(19)14-11(16)4-3-5-12(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPLTGFLMPUAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
![4-oxo-N-[3-oxo-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476524.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
